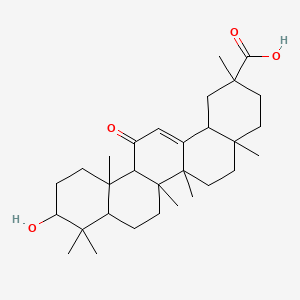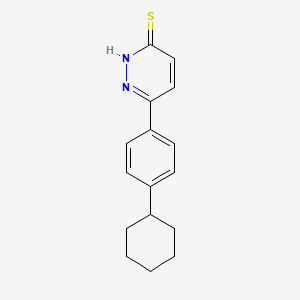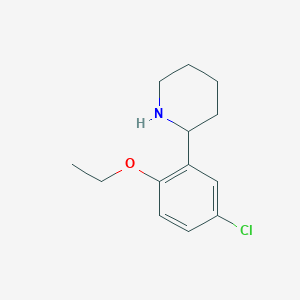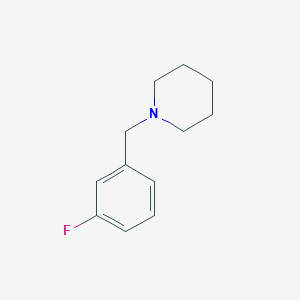![molecular formula C14H12N4OS B7840865 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7840865.png)
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused ring system combining isoquinoline, thiazole, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
化学反应分析
Types of Reactions
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different structural analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms .
科学研究应用
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways .
相似化合物的比较
Similar Compounds
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-hydroxy-phenyl)-ethanone: Shares the isoquinoline core but differs in the attached functional groups.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Contains a similar fused ring system but with different heterocyclic components.
Uniqueness
What sets 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one apart is its unique combination of isoquinoline, thiazole, and pyrimidine rings, which confer distinct chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for diverse research applications .
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c19-13-11-12(15-8-16-13)17-14(20-11)18-6-5-9-3-1-2-4-10(9)7-18/h1-4,8H,5-7H2,(H,15,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQOWCFWRUIWDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C(=O)N=CN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C(=O)N=CN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-cyanophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B7840793.png)
![N-(3-acetylphenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B7840798.png)

![N-tert-butyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B7840811.png)
![(3S,4S,9BR)-4-HYDROXY-3,6,9-TRIMETHYL-3H,3AH,4H,5H,9AH,9BH-AZULENO[4,5-B]FURAN-2,7-DIONE](/img/structure/B7840818.png)
![2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid](/img/structure/B7840826.png)
![4,4'-[Benzene-1,4-diylbis(methanediyloxy)]dianiline](/img/structure/B7840841.png)
![6-[(2-chlorobenzyl)amino]pyrimidine-4(3H)-thione](/img/structure/B7840845.png)



![8,8-dimethyl-5-(3-phenylmethoxyphenyl)-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7840897.png)
![2-{[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B7840898.png)
![(E)-2-cyano-3-(7H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B7840899.png)
